9-Fluoro-11,16,17-trihydroxypregna-1,4-diene-3,20-dione
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Overview
Description
Preparation Methods
The synthesis of Descinolone involves multiple steps, typically starting from a steroidal precursor. The reaction conditions often involve the use of reagents such as fluorinating agents and hydroxylating agents under controlled temperature and pressure conditions
Chemical Reactions Analysis
Descinolone undergoes various chemical reactions, including:
Oxidation: Descinolone can be oxidized to form ketones at specific positions.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of fluorination on steroidal activity.
Biology: Investigated for its potential anti-inflammatory properties.
Medicine: Explored for its potential use in treating inflammatory conditions, although it was never marketed.
Mechanism of Action
Descinolone exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of phospholipase A2 and subsequent reduction in the production of inflammatory mediators such as prostaglandins and leukotrienes . This mechanism is similar to other glucocorticoids, involving the regulation of gene expression and suppression of the immune response.
Comparison with Similar Compounds
Descinolone is similar to other glucocorticoids such as:
Triamcinolone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressant effects.
Properties
IUPAC Name |
17-acetyl-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO5/c1-11(23)21(27)16(25)9-15-14-5-4-12-8-13(24)6-7-18(12,2)20(14,22)17(26)10-19(15,21)3/h6-8,14-17,25-27H,4-5,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCBAFABWCTLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862263 |
Source
|
Record name | 9-Fluoro-11,16,17-trihydroxypregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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